molecular formula C17H14N4OS B2836537 3-(2-methylfuran-3-yl)-6-[(E)-2-(2-methylphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 890598-01-3

3-(2-methylfuran-3-yl)-6-[(E)-2-(2-methylphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B2836537
CAS No.: 890598-01-3
M. Wt: 322.39
InChI Key: AWZHFSAFRKJHBI-BQYQJAHWSA-N
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Description

3-(2-methylfuran-3-yl)-6-[(E)-2-(2-methylphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methylfuran-3-yl)-6-[(E)-2-(2-methylphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds, followed by the introduction of furan and styryl groups through various coupling reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

3-(2-methylfuran-3-yl)-6-[(E)-2-(2-methylphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.

    Reduction: Reduction reactions can modify the electronic properties of the compound, affecting its reactivity and stability.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a range of functionalized compounds with varying biological activities.

Scientific Research Applications

3-(2-methylfuran-3-yl)-6-[(E)-2-(2-methylphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions, cellular pathways, and potential therapeutic effects.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs for various diseases.

    Industry: Its unique chemical properties may find applications in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-methylfuran-3-yl)-6-[(E)-2-(2-methylphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets within biological systems. These targets could include enzymes, receptors, or other proteins that play a role in cellular processes. The compound may modulate these targets’ activity, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolothiadiazoles with different substituents on the triazole and thiadiazole rings. Examples include:

  • 3-(2-furyl)-6-(2-styryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 3-(2-methylfuran-3-yl)-6-(2-phenylstyryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

What sets 3-(2-methylfuran-3-yl)-6-[(E)-2-(2-methylphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole apart is its specific combination of furan and styryl groups, which may confer unique biological activities and chemical properties

Properties

IUPAC Name

3-(2-methylfuran-3-yl)-6-[(E)-2-(2-methylphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS/c1-11-5-3-4-6-13(11)7-8-15-20-21-16(18-19-17(21)23-15)14-9-10-22-12(14)2/h3-10H,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWZHFSAFRKJHBI-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=CC2=NN3C(=NN=C3S2)C4=C(OC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C/C2=NN3C(=NN=C3S2)C4=C(OC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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